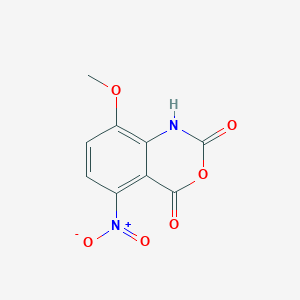

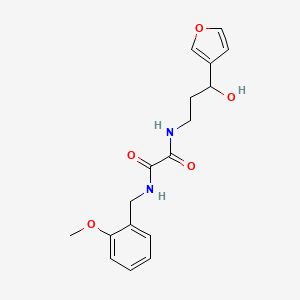

8-Methoxy-5-nitro-1H-3,1-benzoxazine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“8-Methoxy-5-nitro-1H-3,1-benzoxazine-2,4-dione” is a chemical compound1. However, there is limited information available about this specific compound. It is related to the benzoxazine class of compounds1.

Synthesis Analysis

The synthesis of “8-Methoxy-5-nitro-1H-3,1-benzoxazine-2,4-dione” is not explicitly mentioned in the available resources. However, related compounds such as 2H-1,3-benzoxazine-2,4-dione have been synthesized and studied1.Molecular Structure Analysis

The molecular structure of “8-Methoxy-5-nitro-1H-3,1-benzoxazine-2,4-dione” is not explicitly provided in the available resources. However, it is likely to have a structure similar to other benzoxazine compounds2.Chemical Reactions Analysis

The specific chemical reactions involving “8-Methoxy-5-nitro-1H-3,1-benzoxazine-2,4-dione” are not detailed in the available resources. However, kinetic studies of the alkaline hydrolysis of related compounds like 2H-1,3-benzoxazine-2,4-dione have been conducted1.Physical And Chemical Properties Analysis

The physical and chemical properties of “8-Methoxy-5-nitro-1H-3,1-benzoxazine-2,4-dione” are not explicitly provided in the available resources. However, related compounds like 8-Methoxy-2H-3,1-benzoxazine-2,4-dione have properties such as a density of 1.4±0.1 g/cm^3, boiling point of 325.09°C (Adapted Stein & Brown method), and a water solubility at 25°C of 245.4 mg/L3.科学的研究の応用

Synthesis of Functionalized Aromatic Compounds

A general method for synthesizing functionalized 4H-1,2-benzoxazine derivatives, including 8-Methoxy-5-nitro-1H-3,1-benzoxazine-2,4-dione, has been established. These derivatives are valuable as potent intermediates for producing oxygen-functionalized aromatic compounds. Their synthesis from methyl 2-nitro-3-phenylpropionate treated with trifluoromethanesulfonic acid demonstrates their potential as precursors for o-quinone methides and multisubstituted phenols, emphasizing their role in organic synthesis and materials science (Nakamura, Uchiyama, & Ohwada, 2003).

Development of Enantiopure Compounds

Research on chirally templated isomünchnone cycloadditions of achiral aldehydes to derivatives of benzoxazine diones has led to the synthesis of enantiopure α,β-dihydroxyacid. This showcases the compound's utility in creating stereochemically complex molecules, which is crucial for the development of new pharmaceuticals and chiral materials (Drew, Fengler-Veith, Harwood, & Jahans, 1997).

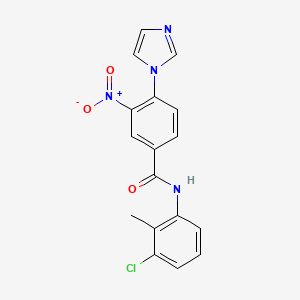

Novel Heterocyclic Compounds for Pharmacological Applications

The synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents illustrates the compound's role in drug discovery. These compounds have been shown to possess significant cyclooxygenase inhibition, analgesic, and anti-inflammatory activities, indicating their potential in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antibacterial Applications

The parent compound and its derivatives have been investigated for their antibacterial activity, demonstrating their potential in addressing bacterial infections. The synthesis of 3-substituted derivatives and their screening for antibacterial properties highlight the compound's relevance in developing new antibacterial agents (Vartale, Bhosale, Khansole, Jadhav, & Patwari, 2008).

Corrosion Inhibition for Material Protection

Research into the inhibition properties of spirocyclopropane derivatives, including 8-Methoxy-5-nitro-1H-3,1-benzoxazine-2,4-dione derivatives, for protecting mild steel in acidic environments underscores their application in corrosion science. These compounds have been found effective as corrosion inhibitors, contributing to the development of environmentally friendly substances for industrial applications (Chafiq, Chaouiki, Lgaz, Salghi, Bhaskar, Marzouki, Bhat, Ali, Khan, & Chung, 2020).

Safety And Hazards

The safety and hazards of “8-Methoxy-5-nitro-1H-3,1-benzoxazine-2,4-dione” are not detailed in the available resources. However, related compounds like 8-methoxy-5-nitro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione have a GHS07 pictogram and a signal word of "Warning"4.

将来の方向性

The future directions for the study and application of “8-Methoxy-5-nitro-1H-3,1-benzoxazine-2,4-dione” are not detailed in the available resources.

Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult a chemistry professional.

特性

IUPAC Name |

8-methoxy-5-nitro-1H-3,1-benzoxazine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O6/c1-16-5-3-2-4(11(14)15)6-7(5)10-9(13)17-8(6)12/h2-3H,1H3,(H,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBXMOUUDOHQQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)[N+](=O)[O-])C(=O)OC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methoxy-5-nitro-1H-3,1-benzoxazine-2,4-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-2-[(1E)-(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enenitrile](/img/structure/B2392310.png)

![4-(4-fluorophenyl)-1-methyl-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2392317.png)

![3-[(2-Chloroacetyl)-[(2-fluorophenyl)methyl]amino]-N-propan-2-ylpropanamide](/img/structure/B2392322.png)

![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2392325.png)

![1'-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2392326.png)

![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-vinylbenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2392327.png)

![[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone](/img/structure/B2392328.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2392331.png)